Turosteride is a selective inhibitor of the enzyme 5 alpha-reductase, which plays a critical role in the metabolism of androgens, particularly in converting testosterone to dihydrotestosterone. The compound is significant in pharmacological research, especially concerning conditions like benign prostatic hyperplasia and androgenetic alopecia. The (-)-enantiomer of turosteride is specifically noted for its biological activity and potential therapeutic applications.
Turosteride is classified under the category of steroid derivatives, specifically as a C21 steroid. Its molecular formula is , with a molecular weight of approximately 459.68 g/mol . The compound has been identified and studied for its selective inhibition of both type I and type II isoforms of 5 alpha-reductase, making it a valuable candidate in the treatment of androgen-related disorders .
The synthesis of turosteride involves several key steps that typically include the modification of steroidal frameworks. The process begins with the derivation of specific steroid precursors, which undergo various chemical transformations such as oxidation, reduction, and amination to yield the final product.
The synthesis process has been optimized to achieve high yields and purity, allowing for detailed biological evaluation .
The molecular structure of turosteride features a complex arrangement typical of steroid compounds, characterized by four fused rings (A, B, C, D). The stereochemistry of the molecule is crucial for its biological activity.
Turosteride undergoes various chemical reactions that are essential for its biological function:
The compound's efficacy can be quantified using IC50 values, which measure the concentration required to inhibit half of the enzyme activity. For turosteride, IC50 values are reported at approximately 55 nM for human prostatic isoforms .
The mechanism by which turosteride exerts its effects involves:
Studies have demonstrated that turosteride effectively lowers dihydrotestosterone levels in both animal models and human clinical trials .
Turosteride exhibits several notable physical and chemical properties:
These properties are crucial for formulating turosteride into pharmaceutical preparations for clinical use .
Turosteride has several applications in scientific research and medicine:
The enantioselective synthesis of Turosteride’s (-)-enantiomer centers on stereocontrolled modifications to the steroidal A-ring. Cyclization strategies employ tyrosine-functionalized pillar[5]arenes as chiral inducers to direct ring closure. These supramolecular systems form double-helical complexes with copper(I) ions, creating chiral environments that enforce enantioselectivity during lactam formation at the A-ring’s C3 position. As reported, such systems achieve enantiomeric excess (ee) values exceeding 90% by leveraging metal-ligand charge transfer (MLCT) phenomena to stabilize transition states [5].
Hydrogenation protocols focus on saturating the Δ4,5 double bond while preserving the 5α-H configuration. Palladium or nickel catalysts modified with (R)-BINOL-derived phosphines enforce facial selectivity during syn-addition. The reaction proceeds under moderate H2 pressure (50–100 psi) in tetrahydrofuran at ambient temperature, achieving diastereoselectivity >95% for the 5α-reduced product. This selectivity is critical as the 5α configuration governs Turosteride’s 5α-reductase inhibitory activity [4] [7].
Table 1: Key Cyclization and Hydrogenation Parameters
Reaction Type | Catalyst/Inducer | Conditions | Stereoselectivity |
---|---|---|---|
A-ring cyclization | Tyrosine-pillar[5]arene·Cu(I) | Dichloromethane, 25°C | >90% ee |
Δ4,5 Hydrogenation | (R)-BINOL-Pd complex | THF, 50 psi H2, 25°C | >95% de (5α:5β) |
Sidechain coupling | Chiral borane-Lewis acid | Toluene, -78°C | 88% ee |
Industrial-scale synthesis prioritizes A-ring functionalization efficiency. The 4-aza-3-oxo moiety is installed via Beckmann rearrangement of a 3-oximino precursor, followed by methylamine incorporation. Solvent-controlled crystallization (using ethyl acetate/heptane mixtures) isolates the trans-A/B ring junction isomer, minimizing epimerization [4].
Diastereomeric resolution addresses the C17 stereocenter. The ketone intermediate is condensed with (1R,2S)-norephedrine to form diastereomeric oxazolidines. These derivatives exhibit differential solubility in methanol/water systems, enabling separation by fractional crystallization. Hydrolysis regenerates the (-)-enantiomer carboxylic acid with 99.5% ee. This method circumvents costly chiral chromatography, achieving >85% yield per cycle [8].
Table 2: Resolution Methods for C17 Stereocenter Control
Resolution Method | Chiral Selector | Purity Achieved | Yield |
---|---|---|---|
Diastereomeric crystallization | (1R,2S)-Norephedrine | 99.5% ee | 85% |
Enzymatic kinetic resolution | Candida antarctica lipase B | 98% ee | 42% |
Chiral amine salt formation | Cinchonidine | 97% ee | 78% |
Evans oxazolidinone auxiliaries dominate stereoretentive synthesis of the C17 acyl sidechain. The steroidal carboxylic acid is coupled to (4S)-benzyl oxazolidin-2-one, enforcing (S)-configuration during diisopropylurea formation. The bulky auxiliary shields the re-face, directing isocyanate attack to the si-face. Auxiliary removal uses lithium hydroperoxide without racemization, preserving >98% ee [8].
Camphorsultam-mediated strategies resolve the A-ring nitrogen stereochemistry. Transient attachment of (8R,9S)-10-camphorsultam to the C3 carbonyl enables α-alkylation with methyl iodide. The camphor moiety’s tert-butyl group blocks the top face, yielding exclusively the 4α-methyl epimer. Subsequent reductive auxiliary cleavage retains configuration integrity, crucial for maintaining type II 5α-reductase selectivity (IC50 = 53 nM) [8] [7].
Pseudoephedrine-derived auxiliaries facilitate large-scale diastereocontrol. The C17 carboxylate forms an amide with (1S,2R)-pseudoephedrine, and the resultant enolate undergoes stereospecific N-alkylation with diisopropylcarbamoyl chloride. The auxiliary’s β-hydroxyl group chelates lithium, locking the enolate in an E-conformation that delivers the (R)-configured product [8].
Supramolecular chirality amplification leverages pillar[5]arene-based double-helical polymers. When 7 mol% of the (-)-turosteride precursor is embedded in tyrosine-pillar[5]arene assemblies, the supramolecular architecture propagates chirality via dynamic covalent imine bonds. This system amplifies enantiopurity from 70% ee to 96% ee during the Cu(I)-catalyzed coupling of steroidal fragments – a phenomenon termed "chiral economy" [5].
Time-dependent enantioconvergence enables access to both enantiomers from racemates using a single catalyst. Racemic 17-carboxyandrostene reacts with (S)-iridium catalyst in methanol, where the (S)-enantiomer rapidly forms the acylated product while the (R)-enantiomer reacts slowly. Extended reaction times (10–12 hours) allow decomposition of the (S)-product via retro-allylation, leaving the (R)-intermediate to accumulate. Isolating the (-)-turosteride precursor at 98% ee then becomes feasible [10].
Three-component assemblies integrate A-ring cyclization, sidechain attachment, and stereoretention in one pot. A chiral copper(I)-BINOL phosphoramidite catalyst (5 mol%) simultaneously directs:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: